
Neurodye RH-160, pure
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Neurodye RH-160, pure, is a chemical compound with the molecular formula C27H38N2O3S and a molecular weight of 470.674. It is known for its unique properties and applications in various scientific fields, including chemistry, biology, and medicine .
Métodos De Preparación
The synthesis of Neurodye RH-160, pure, involves several steps. The primary synthetic route includes the reaction of 4-(dibutylamino)benzaldehyde with pyridine-1-ium-1-yl]butane-1-sulfonate under specific conditions. The reaction conditions typically involve the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Análisis De Reacciones Químicas
Neurodye RH-160, pure, undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group with another. .
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Aplicaciones Científicas De Investigación
Neurodye RH-160, pure, has a wide range of scientific research applications:
Chemistry: It is used as a fluorescent dye in various chemical analyses and experiments.
Biology: It is employed in cellular imaging and tracking studies due to its fluorescent properties.
Medicine: It is used in diagnostic imaging and as a marker in various medical tests.
Industry: It is used in the manufacturing of specialized dyes and pigments
Mecanismo De Acción
The mechanism of action of Neurodye RH-160, pure, involves its interaction with specific molecular targets. It primarily acts by binding to certain proteins or cellular structures, leading to fluorescence. This fluorescence is used to track and visualize biological processes. The pathways involved include the excitation of electrons in the dye molecule, leading to the emission of light at specific wavelengths .
Comparación Con Compuestos Similares
Neurodye RH-160, pure, can be compared with other similar compounds such as:
Rhodamine B: Another fluorescent dye with similar applications but different spectral properties.
Fluorescein: A widely used dye in biological studies with different excitation and emission wavelengths.
Cy3: A cyanine dye with applications in molecular biology and imaging
This compound, stands out due to its unique combination of properties, including its specific excitation and emission wavelengths, making it suitable for specialized applications in various scientific fields.
Propiedades
Fórmula molecular |
C27H38N2O3S |
|---|---|
Peso molecular |
470.7 g/mol |
Nombre IUPAC |
4-[4-[4-[4-(dibutylamino)phenyl]buta-1,3-dienyl]pyridin-1-ium-1-yl]butane-1-sulfonate |
InChI |
InChI=1S/C27H38N2O3S/c1-3-5-20-29(21-6-4-2)27-15-13-25(14-16-27)11-7-8-12-26-17-22-28(23-18-26)19-9-10-24-33(30,31)32/h7-8,11-18,22-23H,3-6,9-10,19-21,24H2,1-2H3 |
Clave InChI |
AGTMTHJNRMNTDK-UHFFFAOYSA-N |
SMILES canónico |
CCCCN(CCCC)C1=CC=C(C=C1)C=CC=CC2=CC=[N+](C=C2)CCCCS(=O)(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


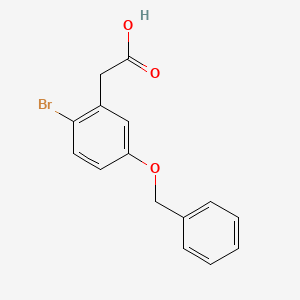
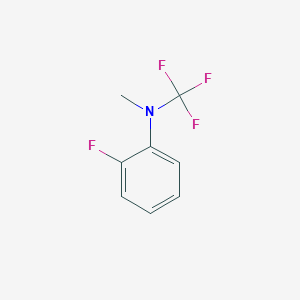
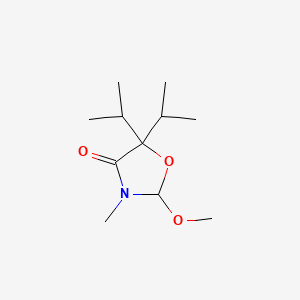
![(2-Cyclopropyl-2-azaspiro[4.5]decan-8-yl)methanamine](/img/structure/B13951460.png)


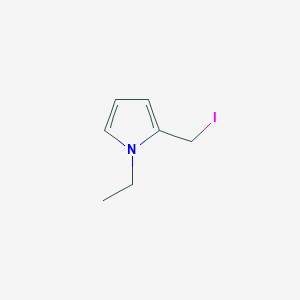
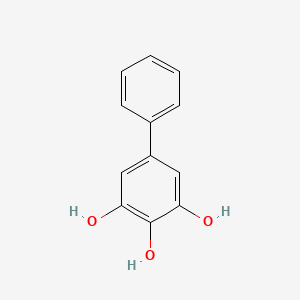
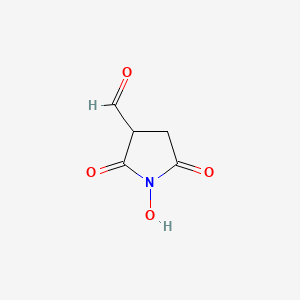
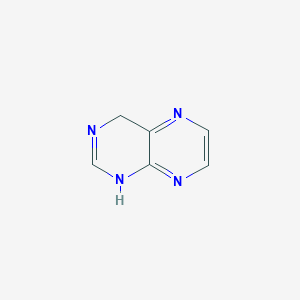
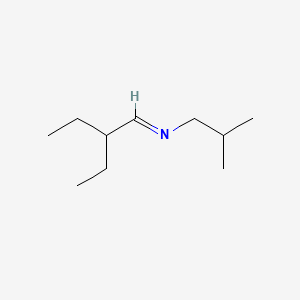
![1-(2-(Mercaptomethyl)-6-azaspiro[3.4]octan-6-yl)ethanone](/img/structure/B13951502.png)

![4H-Quinolizine-3-carboxylic acid, 1-[[4-(4-cyanophenyl)-1-piperazinyl]methyl]-4-oxo-](/img/structure/B13951527.png)
